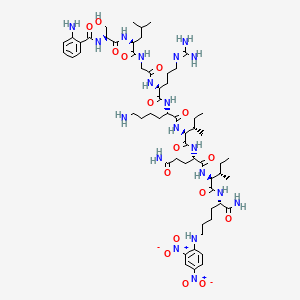

2Abz-SLGRKIQIK(Dnp)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H95N19O16 |

|---|---|

Molecular Weight |

1326.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |

InChI Key |

MQJKHSJFBIPSHV-HFVKTWRUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2Abz-SLGRKIQIK(Dnp)-NH2 in Quantifying Complement C1s Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function and application of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, in complement assays. Specifically, this document elucidates its role as a tool for the precise quantification of C1s enzymatic activity, a critical component of the classical complement pathway. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant signaling pathways, making it an essential resource for professionals in immunology and drug development.

Core Function: A FRET-Based Substrate for C1s Protease Activity

The peptide this compound is a specialized tool for measuring the enzymatic activity of C1s, a serine protease that plays a pivotal role in the initiation of the classical complement cascade.[1][2] Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1]

The peptide contains two key modifications:

-

2Abz (2-Aminobenzoyl): A fluorescent donor group attached to the N-terminus.

-

Dnp (2,4-Dinitrophenyl): A quencher group attached to a lysine residue within the peptide sequence.

In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. The specific amino acid sequence, SLGRKIQIK, mimics the cleavage site within C2, a natural substrate of C1s.[1][2] When active C1s is present, it recognizes and cleaves this sequence. This cleavage event separates the 2Abz fluorophore from the Dnp quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of C1s in the sample.

Signaling Pathway: The Classical Complement Activation Cascade

The activation of C1s is an early and critical event in the classical complement pathway. This pathway is a key component of the innate immune system, responsible for identifying and eliminating pathogens. The activation sequence is as follows:

-

Initiation: The C1 complex, a multi-protein entity composed of C1q, C1r, and C1s, recognizes and binds to the Fc region of antigen-bound antibodies (IgM or IgG) or directly to certain pathogen surfaces.

-

C1r Activation: This binding induces a conformational change in C1q, which in turn activates the associated C1r proteases.

-

C1s Activation: Activated C1r then cleaves and activates C1s.

-

Substrate Cleavage: Activated C1s cleaves its two primary substrates, C4 and C2.

-

C3 Convertase Formation: The cleavage products C4b and C2a assemble to form the C3 convertase (C4b2a), a crucial enzyme that amplifies the complement cascade by cleaving C3.

The measurement of C1s activity using this compound provides a focused readout of the activation status of the earliest enzymatic step in this cascade.

References

A Technical Guide to FRET-Based C1s Detection Using 2Abz-SLGRKIQIK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the detection of complement C1s protease activity using the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2. This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for quantifying C1s activity, a key enzyme in the classical complement pathway.

Core Principle: FRET-Based Detection of C1s Activity

The detection of C1s activity using the this compound peptide is founded on the principle of Förster Resonance Energy Transfer (FRET).[1][2] In this system, the peptide substrate is dual-labeled with a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[2][3][4][5]

In the intact peptide, the close proximity of the 2Abz donor and the Dnp acceptor allows for the non-radiative transfer of energy from the excited fluorophore to the quencher. This results in a significant suppression of the fluorescence signal. The peptide sequence, SLGRKIQIK, is derived from the second complement component (C2), the natural substrate for C1s, conferring specificity to the assay.[3][4][5]

Upon the introduction of active C1s, the enzyme specifically cleaves the peptide sequence. This cleavage event separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET, leading to a measurable increase in fluorescence intensity over time. This increase in fluorescence is directly proportional to the C1s enzymatic activity.[1]

The excitation and emission maxima for the 2Abz/Dnp FRET pair are approximately 320 nm and 420 nm, respectively.[2][6]

The Classical Complement Pathway and C1s Activation

The classical complement pathway is a critical component of the innate immune system and is initiated by the C1 complex. This complex is composed of the recognition molecule C1q and the serine proteases C1r and C1s.[7]

Activation of the classical pathway occurs when C1q binds to the Fc region of antibody-antigen complexes (IgM or certain IgG subclasses) or directly to pathogen surfaces.[7][8] This binding induces a conformational change in C1q, leading to the auto-activation of C1r. Activated C1r then cleaves and activates C1s.[8] Activated C1s is the catalytic component that proceeds to cleave C4 and C2, leading to the formation of the C3 convertase and the downstream amplification of the complement cascade.[7]

Experimental Protocol for C1s Activity Assay

The following protocol is a generalized methodology for a C1s enzymatic assay using the this compound substrate. It is recommended to optimize substrate and enzyme concentrations for specific experimental conditions.

3.1. Materials and Reagents

-

Substrate: this compound

-

Enzyme: Purified, active human C1s

-

Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) or HEPES buffer.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~320 nm and emission detection at ~420 nm.

3.2. Reagent Preparation

-

Substrate Stock Solution: Prepare a concentrated stock solution of the this compound substrate (e.g., 5 mM) in DMSO. Store at -20°C, protected from light.[6]

-

Enzyme Working Solution: Prepare a working solution of active C1s in the assay buffer. The final concentration should be determined based on optimization experiments.

-

Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <2%) to avoid enzyme inhibition.[6]

3.3. Assay Procedure

-

Temperature Equilibration: Pre-warm the microplate and all reagents to the desired assay temperature (e.g., 37°C).[6]

-

Reaction Setup: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Substrate Working Solution

-

-

Initiate Reaction: Add the C1s enzyme working solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).

3.4. Data Analysis

-

Calculate Initial Velocity: Plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme Activity Calculation: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., moles/second) using a standard curve generated with a known concentration of the fluorescent product (2Abz-peptide).

-

Kinetic Parameter Determination: To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength | ~320 nm | [2][6] |

| Emission Wavelength | ~420 nm | [2][6] |

| Linear Quantification Range | Up to 10 µmol·min⁻¹·mL⁻¹ | [9] |

| Limit of Detection (LOD) | 0.096 µmol·min⁻¹·mL⁻¹ (for serum) | [9] |

| Assay Recovery | 90% - 110% | [9] |

| Intra- and Inter-Assay CV | < 10% | [9] |

| Cross-reactivity (C1r, MASP1, MASP2) | < 0.5% | [9] |

Note: The linear range, LOD, and other performance metrics will be dependent on the specific instrumentation and experimental conditions.

Considerations and Troubleshooting

-

Inner Filter Effect: At high substrate concentrations, the absorption of excitation or emission light by the substrate can lead to non-linear fluorescence. It is important to correct for this effect when determining kinetic parameters.[6]

-

DMSO Concentration: As mentioned, high concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay as low as possible.[6]

-

Anticoagulants: Anticoagulants such as EDTA, citrate, and heparin can inhibit C1s activity and should be avoided in sample preparation if C1s activity is to be measured.[9]

-

Light Sensitivity: The fluorophore and quencher can be sensitive to photobleaching. Protect the substrate and assay plates from light.[6]

-

Standard Curve: For accurate quantification of enzyme activity, a standard curve should be generated using the cleaved fluorescent peptide fragment.

This technical guide provides a comprehensive framework for the utilization of the this compound FRET substrate for the detection of C1s activity. By understanding the core principles and adhering to a robust experimental protocol, researchers can effectively employ this sensitive assay in their studies of the complement system and in the development of novel therapeutics targeting C1s.

References

- 1. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 2. bachem.com [bachem.com]

- 3. 2Abz-SLGRKIQIK(Dnp)-NH2_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. listlabs.com [listlabs.com]

- 7. Esterolytic Activity Analysis of C1r and C1s Protocol - Creative Biolabs [creative-biolabs.com]

- 8. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]

- 9. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]

The 2Abz/Dnp FRET Pair: An In-depth Technical Guide for Protease Substrate Design and Application

The 2-aminobenzoyl (2Abz) / 2,4-dinitrophenyl (Dnp) Förster Resonance Energy Transfer (FRET) pair is a cornerstone in the development of fluorogenic protease substrates, enabling sensitive and continuous monitoring of enzyme activity. This guide provides a comprehensive technical overview of the 2Abz/Dnp pair, including its photophysical properties, the design and synthesis of corresponding protease substrates, and detailed protocols for their application in research and drug development.

Core Principles of the 2Abz/Dnp FRET Pair in Protease Assays

The functionality of the 2Abz/Dnp pair in protease substrates is rooted in the principle of Förster Resonance Energy Transfer (FRET). In an intact peptide substrate, the fluorescent donor, 2Abz, and the quenching acceptor, Dnp, are in close proximity. Upon excitation of the 2Abz donor, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Proteolytic cleavage of the peptide backbone separates the donor from the quencher, disrupting FRET and leading to a significant increase in the fluorescence of 2Abz. This direct relationship between substrate cleavage and fluorescence signal allows for real-time kinetic analysis of protease activity.[1][2][3]

The efficiency of this energy transfer is critically dependent on the distance between the donor and acceptor, the spectral overlap between the emission spectrum of 2Abz and the absorption spectrum of Dnp, and the relative orientation of their transition dipoles.[4][5]

Quantitative Data

A thorough understanding of the photophysical parameters of the 2Abz/Dnp pair is essential for the rational design of protease substrates and the accurate interpretation of experimental data. The following tables summarize the key quantitative data for the 2Abz donor and the Dnp acceptor.

| Parameter | Value | Wavelength (nm) | Reference |

| 2-Aminobenzoyl (2Abz) - Donor | |||

| Excitation Maximum (λex) | ~320 | [2] | |

| Emission Maximum (λem) | ~420 | [2] | |

| Molar Extinction Coefficient (ε) | 2,300 M⁻¹cm⁻¹ | 316 | [6] |

| Fluorescence Quantum Yield (Φf) | 0.60 | [6] | |

| 2,4-Dinitrophenyl (Dnp) - Acceptor | |||

| Absorption Maximum (λabs) | ~360-400 | [1][7] | |

| Molar Extinction Coefficient (ε) | 17,400 M⁻¹cm⁻¹ | 360 | [7] |

| 10,356 M⁻¹cm⁻¹ | 400 | [1] |

| FRET Pair Parameter | Estimated Value | Notes |

| 2Abz/Dnp Pair | ||

| Spectral Overlap Integral (J(λ)) | Calculated from spectral data | Dependent on the specific emission spectrum of 2Abz and absorption spectrum of Dnp under experimental conditions. |

| Förster Distance (R₀) | ~20-30 Å | This is an estimated value. The precise Förster distance can be calculated using the spectral overlap, the quantum yield of the donor, and the refractive index of the medium.[8] |

Experimental Protocols

Synthesis of a 2Abz/Dnp FRET Peptide Substrate

The synthesis of a protease substrate incorporating the 2Abz/Dnp FRET pair is typically achieved through solid-phase peptide synthesis (SPPS).[9] The following is a generalized protocol:

Materials:

-

Fmoc-protected amino acids

-

Wang or Rink Amide resin

-

2-Aminobenzoic acid (2Abz)

-

Fmoc-Lys(Dnp)-OH

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base for Fmoc deprotection (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-amino acid with a coupling reagent and couple it to the deprotected N-terminus of the peptide chain. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH in the desired position. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

N-terminal 2Abz Labeling: After the final Fmoc deprotection, couple 2-aminobenzoic acid to the N-terminus of the peptide.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide substrate by mass spectrometry and analytical HPLC.

Protease Activity Assay using a 2Abz/Dnp Substrate

The following is a generalized protocol for a continuous kinetic protease assay in a 96-well plate format.

Materials:

-

Purified protease of interest

-

Synthesized 2Abz/Dnp FRET peptide substrate

-

Assay buffer (optimized for the specific protease, e.g., considering pH and ionic strength)

-

Inhibitor stock solution (for inhibition assays)

-

Black, opaque 96-well microplate

-

Fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex: 320 nm, Em: 420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the 2Abz/Dnp substrate in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare serial dilutions of the protease in assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add a defined volume of the substrate working solution.

-

For inhibitor studies, add the inhibitor at various concentrations to the wells containing the substrate.

-

Include appropriate controls:

-

No enzyme control: Substrate in assay buffer to measure background fluorescence.

-

No substrate control: Enzyme in assay buffer.

-

Positive control: A known active concentration of the protease.

-

-

-

Initiation and Measurement:

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the protease solution to each well.

-

Immediately place the plate in the fluorescence plate reader and begin continuous measurement of fluorescence intensity at appropriate intervals over a defined period.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For kinetic studies, determine Km and Vmax by measuring the initial rates at varying substrate concentrations.

-

For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Caption: Mechanism of a 2Abz/Dnp FRET-based protease assay.

Caption: Experimental workflow for a protease activity assay.

Caption: Key factors influencing FRET efficiency.

References

- 1. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Physiological Substrate 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide for the Study of Complement C1s Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a cornerstone of innate immunity, and its classical pathway is initiated by the C1 complex. The enzymatic activity of the C1s component of this complex is a critical juncture in the complement cascade, making it a significant target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, serves as a valuable tool for the sensitive and continuous monitoring of C1s proteolytic activity. This document provides a comprehensive technical overview of this substrate, its application in C1s assays, and the broader context of the classical complement pathway.

This peptide mimics a physiological cleavage site, enabling researchers to quantify C1s enzyme activity through a Fluorescence Resonance Energy Transfer (FRET) mechanism.[1] The peptide incorporates 2-aminobenzoyl (2Abz) as a fluorescent donor and a 2,4-dinitrophenyl (Dnp) group as a quencher. In its intact state, the proximity of the Dnp to the 2Abz group quenches the latter's fluorescence. Upon cleavage of the peptide backbone by an active C1s enzyme, the 2Abz and Dnp moieties are separated, leading to a measurable increase in fluorescence.

The Classical Complement Pathway and the Role of C1s

The classical complement pathway is initiated by the binding of the C1 complex to antigen-antibody complexes or directly to pathogen surfaces. The C1 complex is a calcium-dependent assembly of one C1q recognition molecule and two molecules each of the serine proteases, C1r and C1s.[2] This binding event triggers a conformational change in C1q, leading to the autoactivation of C1r. Activated C1r then cleaves and activates C1s. The activated C1s enzyme proceeds to cleave its two primary physiological substrates: C4 and C2. This cleavage is a pivotal step, leading to the formation of the C3 convertase (C4b2a), a central enzyme in the complement cascade that amplifies the immune response.

Quantitative Data

A thorough review of existing literature did not yield specific kinetic parameters (Km and kcat) for the substrate this compound with complement C1s. Researchers utilizing this substrate will need to perform their own kinetic analyses to determine these values. The experimental protocol provided in the subsequent section outlines the methodology for such a determination.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Parameter | Description | Experimentally Determined Value |

| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | User-defined |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | User-defined |

| kcat/Km | Catalytic efficiency, reflecting the enzyme's overall ability to convert substrate to product. | User-defined |

Experimental Protocols

The following protocols provide a framework for utilizing this compound to determine C1s activity and its kinetic parameters.

Materials and Reagents

-

Activated Human Complement C1s

-

FRET peptide substrate: this compound

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5 (alternative buffers may include HEPES-based buffers)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates, non-binding surface

-

Fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.

Experimental Workflow for C1s Activity Assay

Detailed Method for Determination of Kinetic Parameters (Km and kcat)

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

-

Prepare a working solution of activated C1s in Assay Buffer at a concentration appropriate for the assay (e.g., 10-100 nM).

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the diluted C1s enzyme. Include wells with Assay Buffer only as a no-enzyme control.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells containing the C1s enzyme.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Convert the change in relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a standard curve of the free 2Abz fluorophore.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the C1s enzyme in the assay.

-

Conclusion

References

The Role of 2Abz-SLGRKIQIK(Dnp)-NH2 in Elucidating Classical Complement Pathway Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, and its application in the study of the classical complement pathway. This document outlines the molecular basis of its function, detailed experimental protocols for its use, and the presentation of relevant data for researchers in immunology and drug development.

Introduction to the Classical Complement Pathway and C1s

The complement system is a cornerstone of innate immunity, acting as a rapid and potent defense mechanism against pathogens. It comprises a network of plasma proteins that, upon activation, trigger a proteolytic cascade. The classical pathway is a critical branch of this system, typically initiated by the binding of the C1 complex to antigen-antibody complexes.

The C1 complex is a multimolecular entity composed of the recognition protein C1q and a tetramer of two serine proteases, C1r and C1s. Upon binding of C1q to an activator, C1r undergoes a conformational change and cleaves C1s, activating its enzymatic function. Activated C1s is the central enzyme that propagates the classical pathway by cleaving its two natural substrates, C4 and C2. This cleavage initiates the assembly of the C3 convertase (C4b2a), a pivotal step leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC).

Given its central role, the enzymatic activity of C1s is a key indicator of classical pathway activation and a critical target for therapeutic intervention in complement-mediated diseases.

This compound: A Tool for Measuring C1s Activity

2.1. Principle of Operation: Fluorescence Resonance Energy Transfer (FRET)

This compound is a synthetic peptide designed as a highly specific fluorogenic substrate for C1s. Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates two key modifications:

-

2-Aminobenzoyl (2Abz): A fluorescent donor group (fluorophore).

-

2,4-Dinitrophenyl (Dnp): A quenching acceptor group.

In the intact peptide, the close proximity of the 2Abz and Dnp moieties allows for efficient FRET. The energy from the excited 2Abz fluorophore is transferred non-radiatively to the Dnp quencher, resulting in minimal fluorescence emission.

The peptide sequence, SLGRKIQIK, mimics a cleavage site recognized by C1s. When active C1s is present, it cleaves the peptide bond within this sequence. This cleavage separates the 2Abz fluorophore from the Dnp quencher. Relieved from the quenching effect, the 2Abz group can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity of C1s.

2.2. Molecular Specifications

| Property | Value |

| Full Sequence | {2Abz}-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys(Dnp)-NH2 |

| Molecular Formula | C₅₉H₉₅N₁₉O₁₆ |

| Molecular Weight | 1326.50 g/mol |

| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) |

| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) |

| Excitation Wavelength | ~320 nm |

| Emission Wavelength | ~420 nm |

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound to measure C1s activity.

3.1. Materials and Reagents

-

Substrate: this compound

-

Enzyme: Purified, active C1s

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5. Other buffers such as HEPES may also be suitable.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Capable of fluorescence detection with excitation at ~320 nm and emission at ~420 nm.

-

Microplates: Black, 96-well, flat-bottom plates are recommended to minimize background fluorescence.

-

Test Compounds: For inhibitor screening, compounds of interest dissolved in an appropriate solvent.

3.2. Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store in small aliquots at -20°C or -80°C, protected from light.

-

Enzyme Working Solution: Dilute the purified C1s in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep the enzyme on ice until use.

-

Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 10-20 µM.

3.3. C1s Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Plate Setup: Add the components to each well in the following order:

-

Assay Buffer

-

Test compound or vehicle control (for inhibitor studies)

-

Enzyme Working Solution

-

-

Pre-incubation: If screening for inhibitors, pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the test compounds to interact with the enzyme.

-

Initiate Reaction: Add the Substrate Working Solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

-

For kinetic studies, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Quantitative Data

Table 1: Representative Kinetic Parameters for a C1s FRET Substrate

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |

| Abz-based peptide for C1s (example)¹ | 5-20 | 10-50 | 0.5-10 |

¹These values are illustrative and based on typical ranges for similar serine protease FRET substrates. Actual values for this compound must be determined experimentally.

Visualizations

5.1. Signaling Pathway

Caption: Activation cascade of the classical complement pathway.

5.2. Experimental Workflow

Caption: Workflow for a C1s FRET-based activity assay.

5.3. FRET Mechanism of Action

Caption: Mechanism of the 2Abz/Dnp FRET substrate for C1s.

Conclusion

The fluorogenic substrate this compound serves as a valuable and specific tool for the real-time, quantitative measurement of C1s enzymatic activity. By leveraging the principles of FRET, this peptide enables researchers to investigate the activation of the classical complement pathway, screen for novel inhibitors, and characterize the kinetic properties of C1s. The methodologies and principles outlined in this guide provide a robust framework for integrating this powerful assay into research and drug development programs focused on the complement system.

In-Depth Technical Guide: The Fluorogenic Peptide Substrate 2Abz-SLGRKIQIK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, and application of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is a critical tool for the sensitive and quantitative measurement of the enzymatic activity of complement C1s, a key serine protease in the classical complement pathway.

Core Properties and Structure

The peptide this compound is a synthetic substrate specifically designed for the study of C1s protease activity. Its design is based on the principles of Förster Resonance Energy Transfer (FRET).

Structure and Composition:

The peptide consists of a nine amino acid sequence, Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys. This sequence is flanked by a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), conjugated to the epsilon-amino group of the C-terminal lysine residue. The C-terminus is amidated (-NH2).

| Property | Value | Reference |

| Full Name | 2-Aminobenzoyl-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys(2,4-dinitrophenyl)-NH2 | N/A |

| Amino Acid Sequence | {2Abz}-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-{Lys(Dnp)}-NH2 | [1] |

| Molecular Formula | C59H95N19O16 | [1] |

| Molecular Weight | 1326.50 g/mol | [1] |

| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) | [2] |

| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | [2] |

Mechanism of Action

The functionality of this compound as a C1s substrate is based on the FRET principle. In its intact state, the close proximity of the 2Abz fluorophore and the Dnp quencher allows for the efficient transfer of energy from the excited 2Abz to the Dnp group. This non-radiative energy transfer quenches the fluorescence of 2Abz.

Upon the introduction of active C1s protease, the peptide is cleaved at a specific recognition site within the amino acid sequence. This cleavage separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the 2Abz group. The rate of this increase in fluorescence is directly proportional to the enzymatic activity of C1s.[2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of this compound in a C1s activity assay.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| Fluorophore | 2-Aminobenzoyl (2Abz) | [2] |

| Quencher | 2,4-dinitrophenyl (Dnp) | [2] |

| Excitation Wavelength (λex) | ~360 nm | [2] |

| Emission Wavelength (λem) | ~460 nm | [2] |

Table 2: Representative Kinetic Parameters for C1s Activity

The following kinetic parameters are representative values for a FRET-based C1s assay and are based on the methodology described by Ye et al. (2023). The precise values for the this compound substrate should be determined empirically.

| Parameter | Representative Value | Unit | Description |

| Km (Michaelis Constant) | To be determined | µM | Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |

| kcat (Turnover Number) | To be determined | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km (Catalytic Efficiency) | To be determined | µM⁻¹s⁻¹ | A measure of the overall efficiency of the enzyme under substrate-limiting conditions. |

Experimental Protocols

The following is a detailed methodology for the determination of C1s enzymatic activity using the this compound substrate. This protocol is adapted from the FRET-based immunoassay for activated C1s described by Ye et al. (2023).[2]

Materials:

-

This compound peptide substrate

-

Activated C1s standard

-

Anti-C1s antibody-conjugated magnetic microbeads

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

96-well black microtiter plates

-

Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~460 nm

-

Magnetic separator for 96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Tris buffer.

-

Prepare a series of dilutions of the activated C1s standard in PBS.

-

Resuspend the anti-C1s antibody-conjugated magnetic microbeads in PBS.

-

-

C1s Capture:

-

Add a constant amount of the anti-C1s antibody-conjugated magnetic microbeads to each well of a 96-well microtiter plate.

-

Add the C1s standards or experimental samples to the respective wells.

-

Incubate the plate with agitation at room temperature for 10 minutes to allow for the capture of C1s.

-

-

Washing:

-

Place the microtiter plate on a magnetic separator to pellet the magnetic beads.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads by resuspending them in PBS. Repeat the magnetic separation and aspiration. Perform a total of three washes.

-

-

Enzymatic Reaction:

-

After the final wash, resuspend the beads in Tris buffer.

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microtiter plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

For each sample, plot the fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and a fixed concentration of C1s. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Diagram 1: Classical Complement Pathway Activation and C1s Activity

References

The Mechanism of C1s-Mediated Cleavage of 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic cleavage of the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2 by C1s, a key serine protease in the classical complement pathway. This document outlines the underlying mechanism, provides detailed experimental protocols for assessing cleavage, and presents relevant data in a structured format for researchers in immunology and drug development.

Introduction to C1s and the Classical Complement Pathway

The classical complement pathway is a critical component of the adaptive immune response, initiated by the C1 complex, which is composed of C1q, C1r, and C1s. Upon recognition of antigen-antibody complexes by C1q, the associated C1r proteases become auto-activated and in turn, cleave and activate C1s.[1][2] Activated C1s is the effector protease of the C1 complex, responsible for cleaving complement components C4 and C2 to form the C3 convertase (C4b2b), a central step in the amplification of the complement cascade.[1] Dysregulation of the classical pathway is implicated in various inflammatory and autoimmune diseases, making C1s a significant therapeutic target.[3]

The Fluorogenic Substrate: this compound

The peptide this compound is a synthetic substrate designed for the sensitive detection of C1s activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).

-

Fluorophore: 2-Aminobenzoyl (Abz) is a fluorescent group attached to the N-terminus of the peptide.

-

Quencher: 2,4-Dinitrophenyl (Dnp) is a quenching group attached to a lysine residue within the peptide sequence.

In the intact peptide, the close proximity of the Abz and Dnp groups allows for FRET to occur. The energy from the excited Abz fluorophore is transferred to the Dnp quencher, resulting in minimal fluorescence emission.

Mechanism of C1s Cleavage

C1s is a serine protease with a substrate specificity that is crucial for its function in the complement cascade. While the precise cleavage site within the synthetic peptide this compound is not explicitly documented in the readily available literature, the known substrate preferences of C1s allow for a highly probable prediction.

C1s exhibits a strong preference for cleaving after an arginine (Arg) residue at the P1 position of its substrates. The analysis of C1s substrate specificity has also revealed preferences for certain amino acids in other positions, such as leucine (Leu) or valine (Val) at P3 and glycine (Gly) or alanine (Ala) at P2.

Within the sequence Ser-Leu-Gly-Arg -Lys-Ile-Gln-Ile-Lys, the most likely cleavage site for C1s is after the arginine (Arg) residue. Upon cleavage of the peptide bond C-terminal to the arginine, the Abz-containing fragment is separated from the Dnp-containing fragment. This separation disrupts the FRET, leading to a significant increase in the fluorescence of the Abz group, which can be monitored in real-time.

Below is a diagram illustrating the cleavage mechanism.

References

- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. complementtech.com [complementtech.com]

- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Utility of 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, tailored for researchers, scientists, and professionals in drug development. This document details its discovery, mechanism of action, and initial applications in the study of the complement system, a critical component of the innate immune response.

Introduction: A Tool for Interrogating the Complement Cascade

The peptide this compound is a synthetic molecule designed as a highly specific substrate for the C1s protease, a key enzyme in the classical pathway of the complement system.[1][2][3] The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making its components attractive targets for therapeutic intervention.

The discovery of this compound provided researchers with a valuable tool to quantitatively measure the enzymatic activity of C1s. This peptide incorporates a Fluorescence Resonance Energy Transfer (FRET) pair, consisting of the fluorophore 2-aminobenzoyl (2Abz) and the quencher 2,4-dinitrophenyl (Dnp).[1][2][3] This design allows for a continuous and sensitive assay to monitor C1s activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic studies.

Principle of Action: FRET-Based Detection of C1s Proteolytic Activity

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the 2Abz fluorophore and the Dnp quencher are in close proximity. When the 2Abz group is excited with light at approximately 320 nm, its emission at around 420 nm is efficiently absorbed by the nearby Dnp quencher, resulting in minimal fluorescence.

The peptide sequence, SLGRKIQIK, is a specific recognition and cleavage site for the C1s protease. Upon enzymatic cleavage of the peptide bond within this sequence, the 2Abz fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence emission of the 2Abz group. The rate of this fluorescence increase is directly proportional to the C1s enzymatic activity.

Caption: FRET mechanism of this compound for C1s activity detection.

Quantitative Data

| Parameter | Value | Reference |

| Fluorophore | 2-Aminobenzoyl (2Abz) | [1][2][3] |

| Quencher | 2,4-Dinitrophenyl (Dnp) | [1][2][3] |

| Excitation Wavelength (λex) | ~320 nm | General for Abz/Dnp pair |

| Emission Wavelength (λem) | ~420 nm | General for Abz/Dnp pair |

| Enzyme | Complement C1s Protease | [1][2][3] |

| Michaelis Constant (Km) | Not Reported | - |

| Catalytic Rate Constant (kcat) | Not Reported | - |

Experimental Protocols

The following protocol provides a general framework for a C1s enzymatic activity assay using this compound. This protocol is adapted from methodologies for similar FRET-based protease assays.[4] Optimization of buffer conditions, enzyme, and substrate concentrations may be required for specific applications.

Materials and Reagents

-

This compound substrate

-

Purified, active C1s enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)

-

Enzyme Dilution Buffer (compatible with the assay buffer)

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for ~320 nm and ~420 nm, respectively.

Assay Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution to the desired working concentration in the assay buffer.

-

Enzyme Preparation: Prepare a series of dilutions of the C1s enzyme in the enzyme dilution buffer.

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of the 96-well plate.

-

Add the C1s enzyme dilutions to the respective wells.

-

Include control wells containing no enzyme (buffer only) to measure background fluorescence.

-

-

Initiation of Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time at an emission wavelength of ~420 nm with an excitation wavelength of ~320 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.

-

Plot the initial velocity as a function of enzyme concentration to determine the linear range of the assay. For kinetic studies, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

-

Caption: General workflow for a C1s enzymatic assay using a FRET substrate.

Signaling Pathway Context: The Classical Complement Pathway

This compound is a tool to study the classical pathway of the complement system. This pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This binding leads to the sequential activation of the C1r and C1s proteases. Activated C1s then cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central step in the amplification of the complement cascade.

Caption: Simplified diagram of the classical complement activation pathway.

Conclusion

The development of this compound has provided a valuable reagent for the specific and sensitive measurement of C1s protease activity. This technical guide offers a comprehensive overview of its application and the underlying principles for researchers in immunology and drug discovery. The methodologies and diagrams presented herein are intended to facilitate the integration of this powerful tool into studies of the complement system and the development of novel therapeutics targeting this pathway.

References

An In-depth Technical Guide to 2Abz-SLGRKIQIK(Dnp)-NH2 for Exploring Host Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, and its application in the study of host defense mechanisms, with a particular focus on the complement system. This document details the underlying principles of its use, experimental protocols, and the relevant biological pathways.

Introduction to this compound

The peptide this compound is a specialized tool for the investigation of proteolytic enzymes involved in the host immune response. It is a synthetic peptide that serves as a substrate for the C1s protease, a key enzyme in the classical pathway of the complement system.[1] The peptide incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of a 2-aminobenzoyl (2Abz) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher.[1]

In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide backbone by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the sensitive and continuous monitoring of protease function.

Application in Host Defense: The Complement System

The complement system is a critical component of the innate immune system, playing a vital role in defending against pathogens and clearing cellular debris. It comprises a cascade of proteolytic enzymes that, when activated, lead to a series of inflammatory responses and the elimination of foreign invaders. The classical pathway of the complement system is initiated by the C1 complex, which includes the C1s protease.[2][3]

The peptide this compound is a substrate for C1s, making it a valuable reagent for studying the activation and activity of the classical complement pathway.[1] By quantifying C1s activity, researchers can gain insights into the host's immune status and response to various stimuli.

Quantitative Data

For context, a study on a library of FRET-based fluorogenic peptides for C1s selected a candidate substrate based on the highest kcat/Km value, indicating the efficiency of the enzyme's catalytic activity on that particular peptide. The kinetic parameters for a different fluorogenic peptide substrate for the cysteine protease papain were determined to be Km = 6.85 ± 0.59 µM, kcat = 19.51 s⁻¹, and kcat/Km = 2.85 µM⁻¹s⁻¹.[4] These values provide an example of the type of quantitative data that can be obtained for such substrates.

Table 1: Spectroscopic Properties of the 2Abz/Dnp FRET Pair

| Fluorophore | Quencher | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |

| 2-Aminobenzoyl (2Abz) | 2,4-Dinitrophenyl (Dnp) | 320 - 360 | 420 - 460 |

Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and instrumentation.

Experimental Protocols

The following is a general protocol for a C1s activity assay using a FRET-based peptide substrate like this compound. This protocol is based on established methods for similar assays and should be optimized for specific experimental conditions.

Materials

-

This compound peptide substrate

-

Purified, active C1s enzyme

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with excitation and emission filters for the 2Abz/Dnp pair

Procedure

-

Substrate Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentrations.

-

Enzyme Preparation: Prepare a stock solution of active C1s enzyme in a suitable buffer. Dilute the enzyme to the desired concentration in assay buffer just before use.

-

Assay Setup:

-

Add a defined volume of the peptide substrate solution to each well of the 96-well microplate.

-

To initiate the reaction, add a specific volume of the C1s enzyme solution to each well.

-

Include control wells containing the substrate without the enzyme (to measure background fluorescence) and wells with buffer only (to measure blank fluorescence).

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the 2Abz fluorophore (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Acquisition: Monitor the increase in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the C1s enzyme activity.

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the experimental wells.

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

-

To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and a fixed concentration of the enzyme. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualizations

Experimental Workflow

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorogenic peptide substrates containing benzoxazol-5-yl-alanine derivatives for kinetic assay of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a FRET-Based Immunoassay Utilizing 2Abz-SLGRKIQIK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for performing a highly sensitive and quantitative FRET-based immunoassay using the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is a specific substrate for the activated complement component 1s (C1s), a serine protease that plays a crucial role in the classical complement pathway. The assay is designed for the accurate measurement of C1s enzymatic activity in various biological samples, which is of significant interest in immunology, inflammation research, and the development of therapeutic agents targeting the complement system.

The assay principle is based on Förster Resonance Energy Transfer (FRET). The peptide, this compound, incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the 2Abz group quenches its fluorescence. Upon enzymatic cleavage of the peptide by active C1s, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the C1s activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound (Lyophilized) | Various | e.g., T6444 |

| Purified Human Complement C1s (inactive zymogen) | Various | e.g., A102 |

| Purified Human Complement C1r | Various | e.g., A101 |

| Anti-C1s Monoclonal Antibody | Various | e.g., ab12345 |

| Magnetic Microbeads (e.g., Dynabeads™ M-280 Tosylactivated) | Thermo Fisher Scientific | 14203D |

| Tris-HCl | Sigma-Aldrich | T5941 |

| NaCl | Sigma-Aldrich | S9888 |

| CaCl2 | Sigma-Aldrich | C1016 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well black, flat-bottom microplates | Corning | 3603 |

| Fluorescence Microplate Reader | Various | - |

Experimental Protocols

Reagent Preparation

1.1. This compound Substrate Stock Solution (1 mg/mL)

-

Briefly centrifuge the vial of lyophilized this compound peptide to ensure all the powder is at the bottom.

-

Reconstitute the peptide in sterile Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mg/mL. For example, add 100 µL of DMSO to a vial containing 100 µg of peptide.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in light-protected aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

1.2. Assay Buffer (Tris-Buffered Saline with Calcium)

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM CaCl2

-

0.05% (w/v) Bovine Serum Albumin (BSA)

To prepare 100 mL of assay buffer:

-

Dissolve 0.605 g of Tris base in 80 mL of deionized water.

-

Adjust the pH to 7.4 with HCl.

-

Add 0.877 g of NaCl and 0.011 g of CaCl2.

-

Add 0.05 g of BSA.

-

Adjust the final volume to 100 mL with deionized water.

-

Filter sterilize and store at 4°C.

1.3. Preparation of Activated C1s Standard

Note: Handle purified complement proteins with care, as they can be sensitive to degradation.

-

Reconstitute purified human complement C1s (zymogen) and C1r according to the manufacturer's instructions.

-

To activate C1s, incubate the C1s zymogen with a catalytic amount of active C1r (e.g., a 1:50 molar ratio of C1r to C1s) in the assay buffer at 37°C for 1 hour.

-

The activity of the prepared activated C1s standard should be calibrated using a reference standard or a well-established activity assay.

-

Prepare a dilution series of the activated C1s standard in assay buffer, ranging from 0 to 10 µmol·min⁻¹·mL⁻¹.[2][3]

1.4. Preparation of Anti-C1s Antibody-Coated Magnetic Microbeads

-

Follow the manufacturer's protocol for coupling the anti-C1s monoclonal antibody to the tosylactivated magnetic microbeads.

-

After coupling, wash the beads extensively with PBS containing 0.1% BSA.

-

Resuspend the antibody-coated beads in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at a concentration of 10 mg/mL.

-

Store at 4°C.

FRET-Based Immunoassay Protocol

2.1. Immuno-capture of C1s

-

Add 10 µL of the anti-C1s antibody-coated magnetic microbeads (10 mg/mL) to each well of a 96-well black microplate.

-

Add 100 µL of the activated C1s standards or unknown samples to the respective wells.

-

Incubate the plate on a shaker at room temperature for 1 hour to allow for the capture of C1s.

-

Place the microplate on a magnetic separator and carefully aspirate the supernatant.

-

Wash the beads three times with 200 µL of assay buffer per well. After the final wash, remove all residual buffer.

2.2. Enzymatic Reaction

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer. The optimal concentration should be determined experimentally (see Section 3), but a starting concentration of 1-10 µM is recommended.

-

Add 100 µL of the substrate working solution to each well containing the C1s-bound magnetic beads.

2.3. Fluorescence Measurement

-

Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation Wavelength: 320-360 nm

-

Emission Wavelength: 420-460 nm

-

Determination of Optimal Substrate Concentration

To ensure the assay is performed under optimal conditions, it is recommended to determine the Michaelis-Menten constant (Km) of the this compound substrate for C1s.

-

Perform the C1s immuno-capture as described in section 2.1.

-

Prepare a series of dilutions of the this compound substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Km.

-

Initiate the enzymatic reaction by adding 100 µL of each substrate concentration to the wells containing the captured C1s.

-

Measure the initial reaction velocity (V₀) for each substrate concentration by determining the linear slope of the fluorescence increase over time.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A substrate concentration of 2-5 times the Km is generally recommended for the assay to ensure the reaction rate is near-maximal and less sensitive to minor variations in substrate concentration.

Data Analysis

-

Calculate the initial reaction rates (V₀) for each standard and sample by determining the slope of the linear portion of the kinetic fluorescence curve (Relative Fluorescence Units per minute, RFU/min).

-

Generate a standard curve by plotting the initial reaction rates (V₀) of the activated C1s standards against their known concentrations (µmol·min⁻¹·mL⁻¹).

-

Determine the concentration of active C1s in the unknown samples by interpolating their initial reaction rates from the standard curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linear Quantification Range | 0.096 - 10.0 µmol·min⁻¹·mL⁻¹ | [2][3] |

| Limit of Detection (LOD) | 0.096 µmol·min⁻¹·mL⁻¹ | [2][3] |

| Excitation Wavelength | 320-360 nm | |

| Emission Wavelength | 420-460 nm | |

| Recommended Substrate Concentration | 1-10 µM (to be optimized) | |

| Intra-assay Precision (CV%) | < 10% | [2][3] |

| Inter-assay Precision (CV%) | < 10% | [2][3] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Autofluorescence of sample components.- Contamination of reagents or microplate.- Substrate degradation. | - Include a no-enzyme control to subtract background.- Use high-quality, fresh reagents and black microplates.- Store substrate stock solution protected from light and avoid repeated freeze-thaw cycles. |

| Low or no signal | - Inactive C1s enzyme.- Incorrect buffer composition (e.g., absence of Ca²⁺).- Incorrect instrument settings. | - Use freshly prepared or properly stored activated C1s.- Ensure the assay buffer contains all necessary components.- Verify the excitation and emission wavelengths and other instrument parameters. |

| Non-linear reaction kinetics | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a higher substrate concentration.- Optimize incubation time and temperature.- Dilute the sample if product inhibition is suspected. |

| High well-to-well variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent bead washing. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding reagents.- Ensure complete removal of wash buffer without disturbing the beads. |

Visualizations

Caption: Principle of the FRET-based immunoassay for C1s activity.

Caption: Experimental workflow for the FRET-based C1s immunoassay.

References

- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 2. Classical complement pathway components C1r and C1s: purification from human serum and in recombinant form and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

Application Notes and Protocols for Measuring C1s Activity using 2Abz-SLGRKIQIK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, the serine protease C1s cleaves complement components C4 and C2, initiating the downstream cascade that leads to opsonization, inflammation, and cell lysis. Dysregulation of the classical complement pathway has been implicated in various autoimmune and inflammatory diseases. Therefore, the accurate measurement of C1s activity is crucial for research and drug development in this area.

This document provides detailed application notes and protocols for the measurement of C1s activity using the highly specific fluorogenic substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This substrate is based on a sequence from the second complement component (C2), a natural substrate of C1s. The assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the 2-aminobenzoyl (2Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Cleavage of the peptide by active C1s separates the fluorophore and the quencher, resulting in an increase in fluorescence that is directly proportional to C1s activity.[1][2][3][4]

Signaling Pathway

The classical complement pathway is a cascade of enzymatic reactions. The activation of C1s is a key step that propagates the signal.

Experimental Workflow

The general workflow for measuring C1s activity involves sample preparation, the enzymatic reaction, and data acquisition and analysis.

Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. C1s activity can be measured in various biological matrices or using purified enzyme.

a) Serum and Plasma:

-

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours, or overnight at 4°C. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Carefully aspirate the serum and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

-

Plasma: Collect whole blood into tubes containing an anticoagulant. Note that common anticoagulants such as EDTA, citrate, and heparin can inhibit C1s activity and are therefore not recommended for functional C1s assays.[6] If plasma must be used, careful validation is required. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C.

b) Purified C1s:

For detailed kinetic studies and inhibitor screening, purified C1s is recommended. C1s can be purified from human serum or plasma using methods such as affinity chromatography.[7][8] Recombinant C1s can also be utilized. The concentration of purified C1s should be accurately determined, for example, by measuring its absorbance at 280 nm or by a protein concentration assay like the Bradford or BCA assay.

C1s Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4 (e.g., 50 mM Tris, 150 mM NaCl).

-

C1s Sample: Purified C1s or serum/plasma samples, appropriately diluted in Assay Buffer.

-

Substrate: this compound. Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired working concentration in Assay Buffer.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence plate reader: With excitation and emission wavelengths of approximately 320-360 nm and 420-460 nm, respectively.[6]

Procedure:

-

Prepare Reagents: Bring all reagents to room temperature before use.

-

Sample Preparation: Dilute the C1s sample (purified enzyme or biological fluid) to the desired concentration in pre-warmed Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of diluted C1s sample to each well of the 96-well plate.

-

Include a "no enzyme" control (50 µL of Assay Buffer) for background fluorescence subtraction.

-

If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate Reaction: Add 50 µL of the diluted this compound substrate to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and can range from 30 to 60 minutes. For kinetic assays, measurements are taken at regular intervals.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

Data Analysis

a) Endpoint Assay:

For a simple activity measurement, the background fluorescence (from the "no enzyme" control) is subtracted from the fluorescence of the samples. The resulting net fluorescence is proportional to the C1s activity.

b) Kinetic Assay (for Km and Vmax determination):

To determine the kinetic parameters, the assay is performed with a fixed amount of C1s and varying concentrations of the substrate.

-

Monitor the increase in fluorescence over time for each substrate concentration.

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

c) Inhibitor Screening (for IC50 determination):

To determine the half-maximal inhibitory concentration (IC50) of a compound, the assay is performed with a fixed concentration of C1s and substrate, and varying concentrations of the inhibitor.

-

Measure the C1s activity at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of C1s with this compound

| Enzyme Source | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |

| Purified Human C1s | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Recombinant Human C1s | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

RFU: Relative Fluorescence Units

Table 2: IC50 Values of C1s Inhibitors

| Inhibitor | Target | Substrate | IC50 (nM) |

| Inhibitor A | C1s | This compound | Data to be determined experimentally |

| Inhibitor B | C1s | This compound | Data to be determined experimentally |

| Reference Compound | C1s | This compound | Data to be determined experimentally |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |

| Contaminated reagents or plate | Use fresh, high-quality reagents and plates. | |

| Low Signal | Inactive enzyme | Ensure proper storage and handling of C1s. Use a new batch of enzyme. |

| Incorrect filter set | Verify the excitation and emission wavelengths on the plate reader. | |

| Insufficient incubation time | Optimize incubation time. | |

| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Ensure uniform temperature across the plate during incubation. |

Conclusion

The FRET-based assay using the this compound substrate provides a sensitive, specific, and continuous method for measuring C1s activity. The protocols and guidelines presented here offer a robust framework for researchers, scientists, and drug development professionals to investigate the role of C1s in health and disease and to screen for potential therapeutic inhibitors of the classical complement pathway.

References

- 1. Classical complement pathway - Wikipedia [en.wikipedia.org]

- 2. stevenslab.org [stevenslab.org]

- 3. Proenzyme C1r and C1s Purification from Serum Protocol - Creative Biolabs [creative-biolabs.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. sinobiological.com [sinobiological.com]

- 7. Classical Complement Pathway Components C1r and C1s: Purification from Human Serum and in Recombinant Form and Functional Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. Purification of the human complement protein C1s by affinity chromatograhy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating C1s Enzyme Kinetics with 2Abz-SLGRKIQIK(Dnp)-NH2 Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The complement system is a critical component of innate immunity, and its classical pathway is initiated by the C1 complex, comprising C1q, C1r, and C1s[1][2]. The activation of this pathway leads to a proteolytic cascade, where the serine protease C1s plays a pivotal role by cleaving complement components C4 and C2[3][4]. Dysregulation of C1s activity is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

These application notes provide a detailed protocol for determining the kinetic parameters of the C1s enzyme using a specific fluorogenic substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the 2-aminobenzoyl (2Abz) group is quenched by a 2,4-dinitrophenyl (Dnp) group[5][6]. Upon cleavage of the peptide bond between the fluorophore and the quencher by C1s, an increase in fluorescence intensity is observed, allowing for the continuous monitoring of enzyme activity[7][8]. This method provides a robust and sensitive platform for high-throughput screening of C1s inhibitors and for characterizing the enzyme's catalytic efficiency.

C1s Signaling Pathway in the Classical Complement Cascade